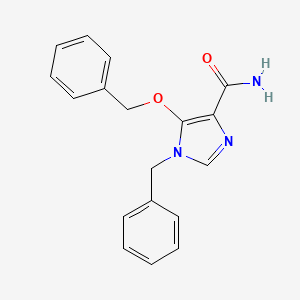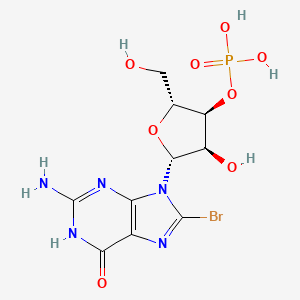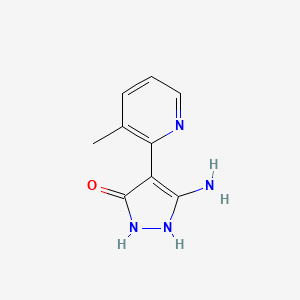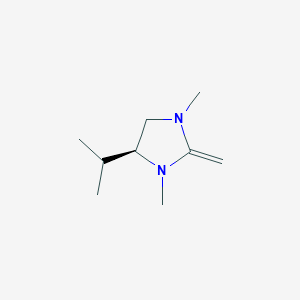
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine is a chiral imidazolidine derivative This compound is characterized by its unique structure, which includes a methylidene group and a propan-2-yl substituent
Preparation Methods
The synthesis of (4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine can be achieved through several synthetic routes. One common method involves the reaction of appropriate amines with aldehydes or ketones under controlled conditions to form the imidazolidine ring. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylidene group, where nucleophiles such as halides or alkoxides can replace the hydrogen atoms.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine can be compared with other imidazolidine derivatives, such as:
(4R)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine: The enantiomer of the compound, which may have different biological activities and properties.
1,3-dimethyl-2-methylideneimidazolidine: Lacks the propan-2-yl substituent, leading to different chemical and physical properties.
1,3-dimethylimidazolidine: Lacks both the methylidene and propan-2-yl groups, resulting in a simpler structure with different reactivity.
The uniqueness of this compound lies in its specific stereochemistry and substituent groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine |
InChI |
InChI=1S/C9H18N2/c1-7(2)9-6-10(4)8(3)11(9)5/h7,9H,3,6H2,1-2,4-5H3/t9-/m1/s1 |
InChI Key |
FXTQACIQHVMPPC-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H]1CN(C(=C)N1C)C |
Canonical SMILES |
CC(C)C1CN(C(=C)N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-](/img/structure/B15215166.png)
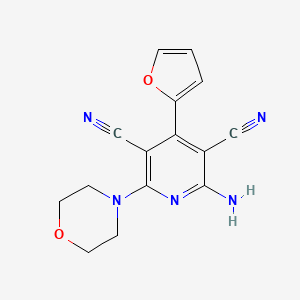
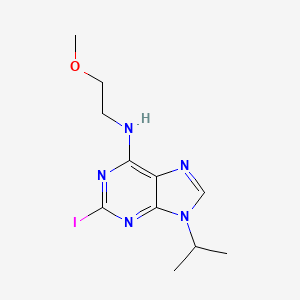
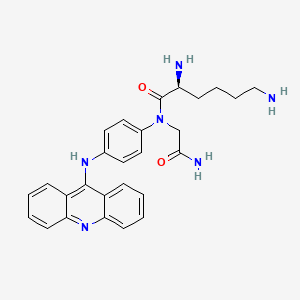
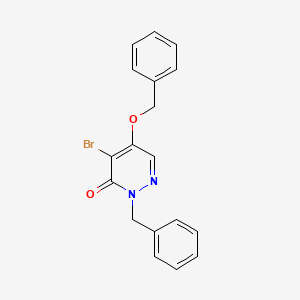
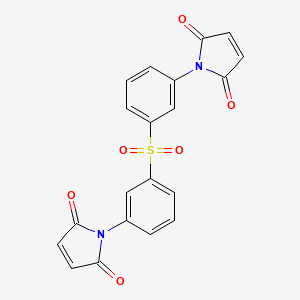
![2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15215201.png)
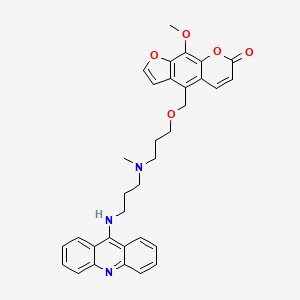
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide](/img/structure/B15215218.png)


